molecular formula C18H20N2O4 B10973274 3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10973274
M. Wt: 328.4 g/mol
InChI Key: ILHMZKQAVNFOKX-UHFFFAOYSA-N
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Description

3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is the condensation of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl isothiosemicarbazide with primary amines . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of epoxides.

    Reduction: Formation of reduced bicyclic structures.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Phenylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with a piperazine moiety, which imparts specific chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry research.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-phenylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C18H20N2O4/c21-17(15-13-6-7-14(24-13)16(15)18(22)23)20-10-8-19(9-11-20)12-4-2-1-3-5-12/h1-7,13-16H,8-11H2,(H,22,23)

InChI Key

ILHMZKQAVNFOKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3C4C=CC(C3C(=O)O)O4

Origin of Product

United States

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